molecular formula C7H4ClF3O2 B8771525 4-Chloro-2-(trifluoromethoxy)phenol

4-Chloro-2-(trifluoromethoxy)phenol

Cat. No.: B8771525
M. Wt: 212.55 g/mol
InChI Key: QKIZTLYHDABESN-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H4ClF3O2 and its molecular weight is 212.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClF3O2

Molecular Weight

212.55 g/mol

IUPAC Name

4-chloro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4ClF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H

InChI Key

QKIZTLYHDABESN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.78 g of o-trifluoromethoxyphenol was dissolved in 5 mL of toluene, and the mixture was stirred in an ice water bath for 20 min. 1.485 g of sulfonyl chloride was added dropwise to the reaction system within 10 min, which was then stirred for 20 min. The solution was moved to a water bath maintained at 30° C., and allowed to stir at this temperature for 1 h. 200 mL of 5% sodium carbonate aqueous solution and 50 mL of toluene were added to the system, which was then violently vibrated and isolated (pH of water layer was 10 upon determination). The pH of water layer was adjusted to 2 with 2 N of hydrochloric acid aqueous solution. The solution was extracted with 50 mL of toluene once again. The toluene layers were combined, successively washed with 100 mL of water and 100 mL of saturated sodium chloride aqueous solution, dried over 5 g of anh. MgSO4 for 30 min, and concentrated via a rotary evaporator to obtain a white granular solid. MS anion peak (M-H: 213).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.485 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of copper(II)chloride dihydrate (37.2 mmol, 6.34 g) and lithium chloride (18.6 mmol, 788 mg) in DMF (60 mL) was heated to 80° C. before the addition of 2-(trifluoromethoxy)phenol (18.6 mmol, 4 g) dropwise. The reaction was stirred at 100° C. for 72 hours. After cooling, the reaction mixture was partitioned between EtOAc (60 mL) and water (120 mL), extracted with EtOAc (60 mL). The organic layer was washed with water (60 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting product with a gradient of 0-100% DCM in heptane to yield the title compound as a waxy solid (637 mg, 10%). This was used in the next step with no further purification.
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper(II)chloride dihydrate
Quantity
6.34 g
Type
catalyst
Reaction Step One
Name
Yield
10%

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